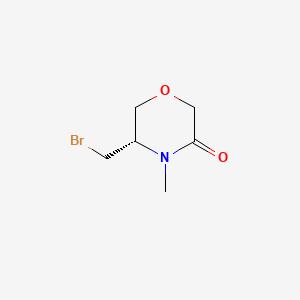
(5S)-5-(bromomethyl)-4-methylmorpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-5-(bromomethyl)-4-methylmorpholin-3-one is a synthetic compound that has been used in a variety of scientific applications. It is a highly stable and versatile compound that has a variety of uses in organic chemistry and biochemistry.
科学的研究の応用
((5S)-5-(bromomethyl)-4-methylmorpholin-3-one)-5-(bromomethyl)-4-methylmorpholin-3-one has been used in a variety of scientific research applications. It has been used to study the effects of brominated compounds on the environment, as well as to investigate the biological activity of brominated compounds. It has also been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in a variety of reactions.
作用機序
((5S)-5-(bromomethyl)-4-methylmorpholin-3-one)-5-(bromomethyl)-4-methylmorpholin-3-one is a highly stable compound that is capable of forming strong bonds with various molecules. It is capable of forming covalent bonds with other molecules, as well as forming hydrogen bonds and van der Waals interactions. These interactions allow (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one to bind to other molecules and affect their activity.
Biochemical and Physiological Effects
(this compound)-5-(bromomethyl)-4-methylmorpholin-3-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. In addition, (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one has been found to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
((5S)-5-(bromomethyl)-4-methylmorpholin-3-one)-5-(bromomethyl)-4-methylmorpholin-3-one has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a highly stable compound that is capable of forming strong bonds with other molecules. This allows it to be used in a variety of experiments without the need for additional stabilizing agents. Additionally, it is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one can be toxic if ingested and should be handled with caution.
将来の方向性
There are a number of potential future directions for ((5S)-5-(bromomethyl)-4-methylmorpholin-3-one)-5-(bromomethyl)-4-methylmorpholin-3-one. One potential direction is the development of new synthetic methods for the synthesis of (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one. Additionally, further research could be conducted to explore the potential therapeutic applications of (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one, such as its use as an anti-inflammatory or antioxidant agent. Finally, further research could be conducted to explore the potential environmental applications of (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one, such as its use as a biodegradable pesticide.
合成法
((5S)-5-(bromomethyl)-4-methylmorpholin-3-one)-5-(bromomethyl)-4-methylmorpholin-3-one can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylmorpholine and bromomethyl bromide. This reaction produces (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one in high yields. Other methods used to synthesize (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one include the reaction of 4-methylmorpholine and bromoacetaldehyde, the reaction of 4-methylmorpholine and bromoacetic acid, and the reaction of 4-methylmorpholine and bromoacetamide.
特性
IUPAC Name |
(5S)-5-(bromomethyl)-4-methylmorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO2/c1-8-5(2-7)3-10-4-6(8)9/h5H,2-4H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPVFFXBMWWBDV-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COCC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](COCC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6608580.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6608584.png)
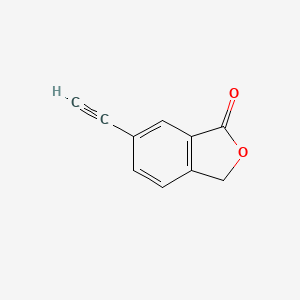
![methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B6608600.png)

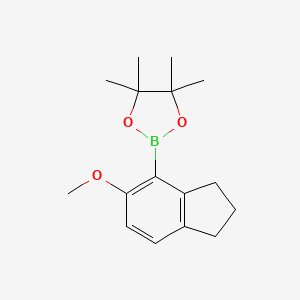
![1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6608621.png)
![6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608627.png)
![6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol](/img/structure/B6608645.png)
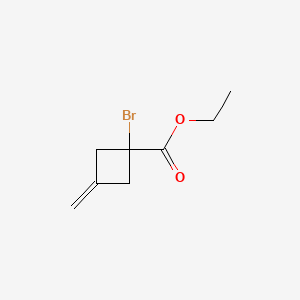

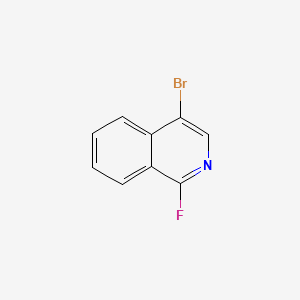

![4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6608663.png)
